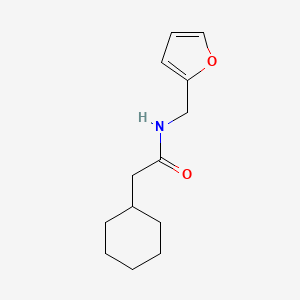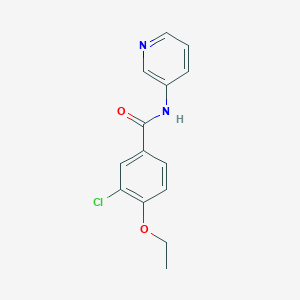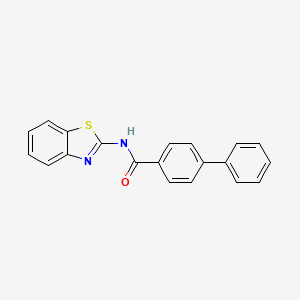
2-cyclohexyl-N-(2-furylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclohexyl-N-(2-furylmethyl)acetamide, also known as CFM-2, is a compound that has gained attention in the scientific research community due to its potential therapeutic applications.
Mechanism of Action
2-cyclohexyl-N-(2-furylmethyl)acetamide inhibits COX-2 activity by binding to the active site of the enzyme and preventing the conversion of arachidonic acid to prostaglandins. This results in a decrease in prostaglandin production, which in turn leads to a reduction in pain and inflammation. 2-cyclohexyl-N-(2-furylmethyl)acetamide induces apoptosis in cancer cells by activating the caspase pathway, which leads to cell death.
Biochemical and Physiological Effects:
2-cyclohexyl-N-(2-furylmethyl)acetamide has been shown to have a range of biochemical and physiological effects. In addition to its inhibition of COX-2 and induction of apoptosis, 2-cyclohexyl-N-(2-furylmethyl)acetamide has been found to decrease the production of reactive oxygen species and increase the activity of antioxidant enzymes. It has also been shown to decrease the expression of inflammatory cytokines and increase the expression of anti-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
2-cyclohexyl-N-(2-furylmethyl)acetamide has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and can be purified through recrystallization. It has also been shown to have low toxicity in animal studies. However, 2-cyclohexyl-N-(2-furylmethyl)acetamide has some limitations as well. It has poor solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for research on 2-cyclohexyl-N-(2-furylmethyl)acetamide. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine its efficacy in different types of cancer and to identify any potential side effects. Another area of interest is its potential use in the treatment of pain and inflammation. Additional studies are needed to determine the optimal dosage and administration route for these applications. Finally, further research is needed to fully understand the mechanism of action of 2-cyclohexyl-N-(2-furylmethyl)acetamide and to identify any potential off-target effects.
Synthesis Methods
The synthesis of 2-cyclohexyl-N-(2-furylmethyl)acetamide involves the reaction of 2-furylmethylamine with cyclohexanecarbonyl chloride in the presence of triethylamine. This results in the formation of 2-cyclohexyl-N-(2-furylmethyl)acetamide, which can be purified through recrystallization.
Scientific Research Applications
2-cyclohexyl-N-(2-furylmethyl)acetamide has been studied for its potential therapeutic applications in various scientific research fields. It has shown promise in the treatment of pain, inflammation, and cancer. 2-cyclohexyl-N-(2-furylmethyl)acetamide has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that contribute to pain and inflammation. Additionally, 2-cyclohexyl-N-(2-furylmethyl)acetamide has been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
properties
IUPAC Name |
2-cyclohexyl-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c15-13(9-11-5-2-1-3-6-11)14-10-12-7-4-8-16-12/h4,7-8,11H,1-3,5-6,9-10H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGULOJSZHRUFEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24808472 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-methylphenyl)-5-[(phenylthio)methyl]-1,2,4-oxadiazole](/img/structure/B5849731.png)
![2-fluorobenzaldehyde [4-(benzylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5849737.png)
![4-[2-(2,3-dimethylphenoxy)ethyl]morpholine](/img/structure/B5849745.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B5849755.png)
![ethyl 1-[3-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxylate](/img/structure/B5849761.png)


![1-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}piperidine](/img/structure/B5849777.png)
![N-[2-(hydroxymethyl)phenyl]-2-methylbenzamide](/img/structure/B5849790.png)
![3-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B5849791.png)



![N-(5-bromo-2-pyridinyl)-5-[(2,5-dichlorophenoxy)methyl]-2-furamide](/img/structure/B5849822.png)